Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
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Overview
Description
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a triazine ring substituted with an amino and a chloro group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate typically involves the reaction of cyanuric chloride with tert-butyl glycinate in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions. The intermediate product is then treated with an amine, such as 4-amino-6-chloro-1,3,5-triazine, to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic hydrolysis is carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include nitro derivatives and reduced amines.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazine ring and its substituents play a crucial role in the binding affinity and specificity of the compound. The molecular pathways involved include inhibition of key enzymes in metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Terbuthylazine: A triazine herbicide with similar structural features but different substituents.
Atrazine: Another triazine herbicide with a similar core structure but different functional groups.
Simazine: A triazine herbicide with similar applications in agriculture.
Uniqueness
Tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and solubility, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C9H14ClN5O2 |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
tert-butyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C9H14ClN5O2/c1-9(2,3)17-5(16)4-12-8-14-6(10)13-7(11)15-8/h4H2,1-3H3,(H3,11,12,13,14,15) |
InChI Key |
FRTPSLYIFLOUSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
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